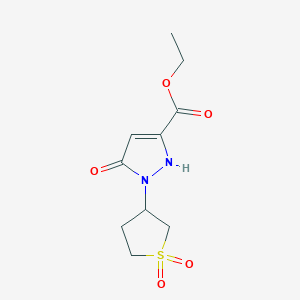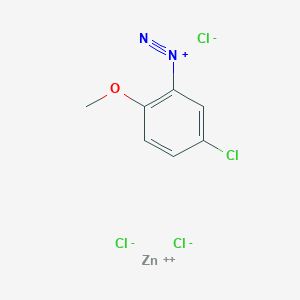
N-Ethyl-4-chlorobenzylamine
描述
N-Ethyl-4-chlorobenzylamine, also known as 4-Chlorobenzyl-N-ethyl amine or N-ethyl-4-chlorobenzyl amine, is an organic compound belonging to the class of amines. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless liquid with a faint odor and has a boiling point of 113-114°C. It is insoluble in water but soluble in most organic solvents.
科学研究应用
Application Summary
N-Ethyl-4-chlorobenzylamine is synthesized from 4-chlorobenzaldehyde and ethylamine.
Method of Application
The procedure involves adding ethylamine to a solution of 4-chlorobenzaldehyde in methanol. The reaction is stirred for 15 hours at 20°C under argon, then sodium borohydride is added. The reaction is stirred at 20°C for 5 hours. The reaction is quenched with water then acidified with aqueous HCl. The aqueous layer is washed with ethyl acetate. Aqueous NaOH is then added to the aqueous layer until pH=10 and the crude is extracted twice with ethyl acetate. The organic layers are combined, dried over magnesium sulfate, filtered and concentrated under reduced pressure to afford (4-chloro-benzyl)-ethyl-amine.
Results or Outcomes
The product of the reaction is (4-chloro-benzyl)-ethyl-amine.
2. Preparation of Chlorfenapyr
Application Summary
N-Ethyl-4-chlorobenzylamine is used in the preparation of chlorfenapyr, a pesticide .
Method of Application
The specific method of application is not detailed in the source, but it mentions the use of N-ethyl-N, N-diisopropylamine, diethyloxymethane, phosphoryl chloride, and DMF .
Results or Outcomes
The outcome of the process is the production of chlorfenapyr, a pesticide .
3. Synthesis Routes
Application Summary
There are various synthesis routes for N-Ethyl-4-chlorobenzylamine.
Method of Application
The synthesis routes involve different reactants and conditions. For example, one route involves the reaction of 4-chlorobenzaldehyde with ethylamine in methanol, followed by the addition of sodium borohydride.
Results or Outcomes
The product of these synthesis routes is N-Ethyl-4-chlorobenzylamine.
4. Molecular Information
Application Summary
N-Ethyl-4-chlorobenzylamine has a molecular weight of 169.65 g/mol and its InChI Key is DWQGKMSNZGJKJS-UHFFFAOYSA-N .
Method of Application
This information is used in the identification and characterization of the compound .
Results or Outcomes
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQGKMSNZGJKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342306 | |
| Record name | N-ETHYL-4-CHLOROBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-4-chlorobenzylamine | |
CAS RN |
69957-83-1 | |
| Record name | N-ETHYL-4-CHLOROBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B1582666.png)




![N,N'-Propane-1,3-diylbis[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionamide]](/img/structure/B1582675.png)

